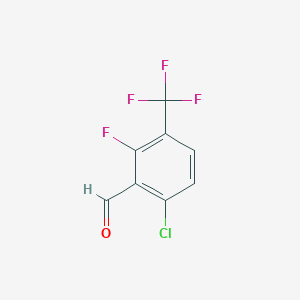
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 1026828-32-9 . It has a molecular weight of 226.56 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF4O/c9-6-2-1-5 (8 (11,12)13)7 (10)4 (6)3-14/h1-3H . This code provides a specific identifier for the molecular structure of the compound.It has a molecular weight of 226.56 . The physical form of the compound is liquid .
科学的研究の応用
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of fluorinated compounds, such as fluorinated ketones and imines. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, this compound has been used in the synthesis of organofluorine compounds, which have potential applications in materials science and nanotechnology.
作用機序
The mechanism of action of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is not yet fully understood. However, it is known that the reaction of this compound with nucleophiles, such as amines and alcohols, involves the formation of a carbon-carbon bond. This is followed by a series of oxidation, reduction, and rearrangement steps, which ultimately lead to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is known that this compound has low toxicity and is not expected to be a health hazard. It is also believed to be relatively non-reactive and is unlikely to interact with other molecules in the body.
実験室実験の利点と制限
The advantages of using 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in laboratory experiments include its low cost, ease of synthesis, and high purity. Additionally, this compound is soluble in most organic solvents, making it easy to use in a variety of reactions. The main limitation of this compound is that it is not very reactive, which can limit its utility in certain types of reactions.
将来の方向性
There are a number of potential future directions for the use of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. These include the development of new synthetic methods for the synthesis of fluorinated compounds, the use of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, and the use of this compound in the synthesis of organofluorine compounds for use in materials science and nanotechnology. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound in order to assess its potential toxicity and safety.
合成法
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is typically synthesized from the reaction of 6-chloro-2-fluoro-3-bromobenzaldehyde with trifluoromethyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a temperature of 0°C to 25°C. The reaction is generally complete within 24 hours and yields a product with greater than 95% purity.
Safety and Hazards
特性
IUPAC Name |
6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIYSGKZXTICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


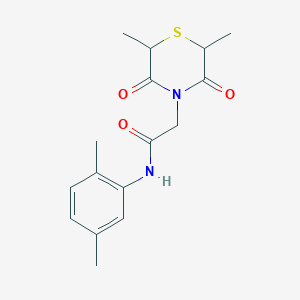


![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)
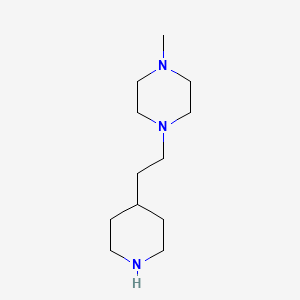

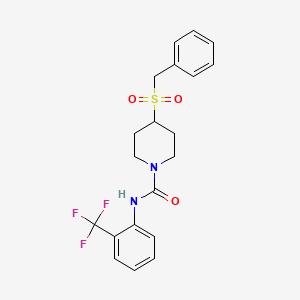
![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)

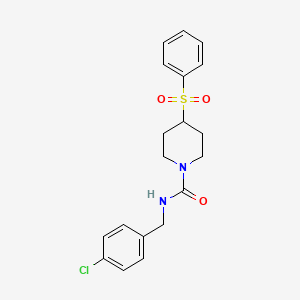
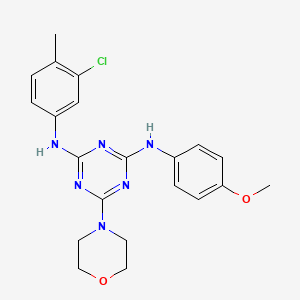
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)